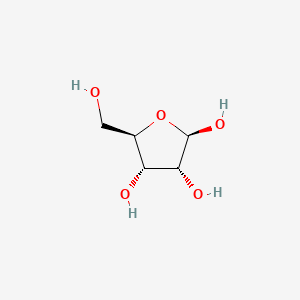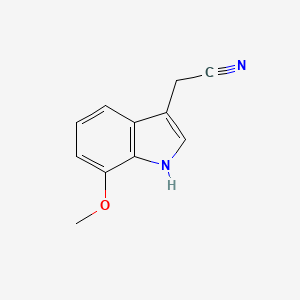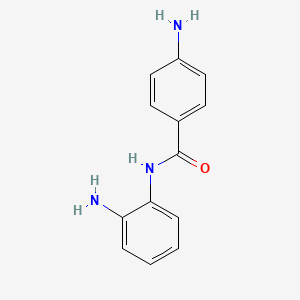
Dinalin
Übersicht
Beschreibung
Dinaline is an antineoplastic agent and a precursor to CI-994 . It induces reversible changes in amino acid transport, protein metabolism, and DNA synthesis . It shows antiproliferative effects and antitumor effects in vivo . The CAS Number for Dinaline is 58338-59-3 .
Molecular Structure Analysis
Dinaline has a molecular formula of C13H13N3O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis
Dinaline has a molecular formula of C13H13N3O . It is soluble in DMSO to 100 mM and in ethanol to 25 mM (with warming) . More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Zytostatikum
Dinalin wurde als neues Zytostatikum identifiziert . Es wurde in Experimenten mit der menschlichen Dickdarmkarzinomzellinie SW 707 eingesetzt . Nach der Exposition gegenüber this compound wurde eine signifikante Steigerung der Fluorodesoxyglucose-(FdGlc)-Aufnahme beobachtet, was auf sein Potenzial als Zytostatikum hinweist .
Stoffwechselwirkungen
Die Stoffwechselwirkungen von this compound wurden ausführlich untersucht. Es wurde festgestellt, dass this compound die FdGlc-Aufnahme um das 2,0- bis 3,5-fache erhöhen kann . Diese verstärkte Aufnahme wurde als Grundlage für Kombinationsbehandlungen verwendet .
Kombinationsbehandlungen
This compound wurde aufgrund seiner Stoffwechselwirkungen in Kombinationsbehandlungen eingesetzt . Insbesondere wurde es mit 2-Desoxyglucose (dGlc) kombiniert, einem Antimetaboliten für Enzyme, die am Glukosestoffwechsel beteiligt sind . Es wurde festgestellt, dass diese Kombination eine synergistische Wirkung hat, die zu einer signifikanten Verringerung der Zellzahl im Vergleich zur Monotherapie mit this compound führt .
Antitumoraktivität
This compound, insbesondere sein acetyliertes Derivat CI-994, hat in vitro und in vivo eine signifikante Antitumoraktivität gegen ein breites Spektrum an murinen und humanen Tumormodellen gezeigt . Dazu gehören Leukämie, Pankreas-, Dickdarm- und Brustkrebs, osteogenes Sarkom und Prostatakrebs .
Penetration der Cerebrospinalflüssigkeit
CI-994, das acetylierte Derivat von this compound, weist nach intravenöser Verabreichung eine ausgezeichnete Penetration der Cerebrospinalflüssigkeit (CSF) auf . Dies deutet auf eine mögliche Rolle von this compound und seinen Derivaten bei der Behandlung von Tumoren des zentralen Nervensystems hin .
Leukämiebehandlung
This compound wurde auf seine Wirksamkeit und Toxizität bei der Behandlung von Leukämie untersucht . Insbesondere wurde es im Brown-Norway-Modell der akuten myeloischen Leukämie getestet, einem relevanten präklinischen Modell für die menschliche akute myeloische Leukämie .
Zukünftige Richtungen
Dinaline was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued .
Relevant Papers One relevant paper titled “Dinaline: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML)” discusses the efficacy of Dinaline against leukemia .
Wirkmechanismus
Target of Action
Dinaline, also known as Acetyldinaline , is a pharmacologically active compound . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors .
Mode of Action
It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis . This suggests that Dinaline interacts with its targets to alter these fundamental cellular processes, which may result in the inhibition of cell growth and proliferation .
Biochemical Pathways
These processes are crucial for cell growth and proliferation, so their alteration by Dinaline could lead to its antineoplastic effects .
Pharmacokinetics
A study on a related compound, ci-994, showed that it has a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours . The volume of distribution was 15.5 ± 1.8 L/m², and the clearance was 40 ± 6 ml/min/m² . The area under the concentration-time curve (AUC) for an 80-mg/m² dose was 125 ± 17 μM·hr . CI-994 was first detected in cerebrospinal fluid (CSF) at the completion of the intravenous infusion . The AUC CSF:AUC plasma ratio was 43 ± 10% . These data suggest that Dinaline may have similar pharmacokinetic properties.
Result of Action
Dinaline shows antiproliferative effects and antitumor effects in vivo . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors such as chemically induced rat mammary and colorectal carcinomas, osteosarcoma C22LR and Brown . In vitro and in vivo studies have shown that Dinaline can cause a significant decrease in cell number, indicating its potential as an antineoplastic agent .
Biochemische Analyse
Biochemical Properties
Dinaline interacts with various enzymes and proteins involved in glucose metabolism . The enhanced uptake of fluorodeoxyglucose (FdGlc) caused by Dinaline was observed in studies, indicating its potential role in metabolic pathways .
Cellular Effects
Dinaline has been shown to have significant effects on the growth of cancer cells. It has been observed to cause a decrease in the S phase of the cell cycle, demonstrating its antiproliferative effect .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through interactions with biomolecules involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, Dinaline has been observed to enhance FdGlc uptake over time, with increases observed up to 72 hours after exposure .
Dosage Effects in Animal Models
The effects of Dinaline have been studied in animal models, particularly in the context of leukemia. It has been found to have a significant therapeutic index, with an impressive differential activity against leukemic cells and normal stem cells .
Metabolic Pathways
Dinaline is involved in glucose metabolism, as evidenced by its effect on FdGlc uptake . It acts as an antimetabolite to enzymes involved in this pathway .
Eigenschaften
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZAPHZUAVEOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150095 | |
| Record name | Tacedinaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112522-64-2 | |
| Record name | Tacedinaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacedinaline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacedinaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacedinaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACEDINALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


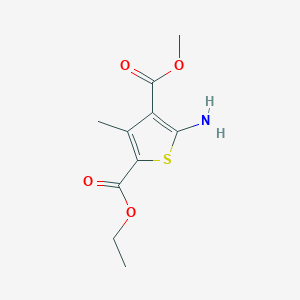
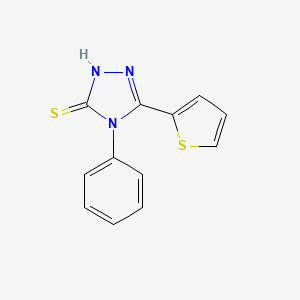
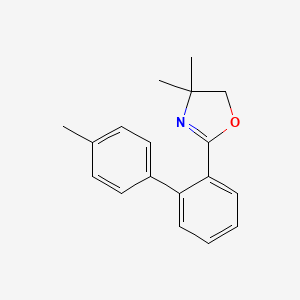

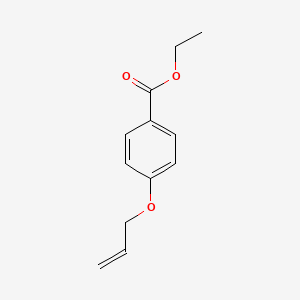
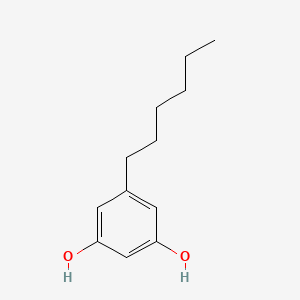
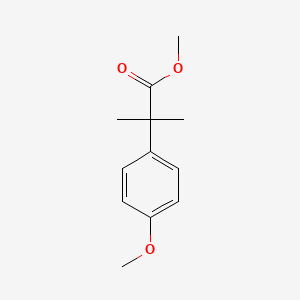

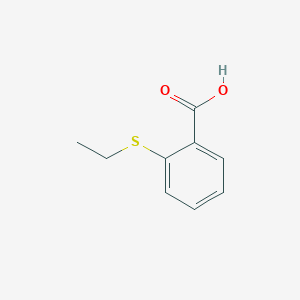
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)
![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)
